Cas no 63987-66-6 ((3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid)

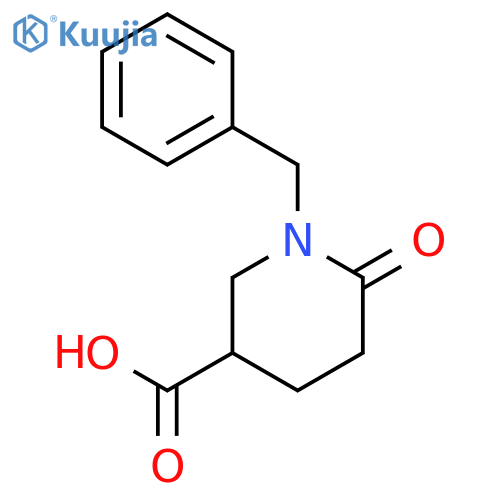

63987-66-6 structure

商品名:(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinecarboxylic acid, 6-oxo-1-(phenylmethyl)-, (R)-

- (3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid

- 32749-55-6

- SCHEMBL7464776

- 1-benzyl-6-oxopiperidine-3-carboxylic acid

- 890936-71-7

- Z963561438

- 3-Piperidinecarboxylic acid, 6-oxo-1-(phenylmethyl)-

- 1-Benzyl-6-oxo-3-piperidinecarboxylic acid

- DA-42792

- AKOS011514980

- SB17707

- F19545

- EN300-101845

- MFCD17041934

- SY037266

- 1-benzyl-6-oxo-piperidine-3-carboxylic Acid

- SB17706

- 63987-66-6

- 1-Benzyl-6-oxopiperidine-3-carboxylicAcid

- CS-0210090

- AS-48161

- (3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid

- SB17708

-

- インチ: InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)

- InChIKey: QQVADMMBTIQOOR-UHFFFAOYSA-N

- ほほえんだ: C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 233.10525

- どういたいしつりょう: 233.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 57.6Ų

じっけんとくせい

- PSA: 57.61

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-10G |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 95% | 10g |

¥ 20,856.00 | 2023-03-15 | |

| Ambeed | A981083-1g |

(3R)-1-Benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 98% | 1g |

$638.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-1g |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 95% | 1g |

¥4550.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-1.0g |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 95% | 1.0g |

¥4095.0000 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-5.0g |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 95% | 5.0g |

¥12286.0000 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-5G |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 95% | 5g |

¥ 12,513.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-500MG |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 95% | 500MG |

¥ 2,785.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-5g |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 95% | 5g |

¥13651.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548096-1g |

(R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 98% | 1g |

¥5959.00 | 2024-05-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7200-250.0mg |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

63987-66-6 | 95% | 250.0mg |

¥1640.0000 | 2024-07-21 |

(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

63987-66-6 ((3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63987-66-6)(3R)-1-benzyl-6-oxopiperidine-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):574.0